Formanilide, N-butyl-
Description
N-Butylformamide (CAS: 871-71-6), also referred to as Formamide, N-butyl-, is a primary amide with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol . It is structurally characterized by a formyl group (-CHO) bonded to a butylamine moiety. This compound is notable for its applications in organic synthesis and as a solvent due to its polar aprotic properties. Key physicochemical data include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | N-Butylformamide |
| CAS Registry Number | 871-71-6 |
| Other Names | Butylformamide, N-n-Butylformamide |
Properties
CAS No. |
35082-00-9 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-butyl-N-phenylformamide |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-12(10-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
InChI Key |
QPVBEECXBFAHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formanilide, N-butyl- can be synthesized through the formylation of N-butylaniline. One common method involves the reaction of N-butylaniline with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically takes place under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Formanilide, N-butyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through distillation or chromatography to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Formanilide, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-butyl-N-phenylformamide.
Reduction: Reduction reactions can convert it back to N-butylaniline.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-butyl-N-phenylformamide.
Reduction: N-butylaniline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Formanilide, N-butyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used as an additive in rubber products and as a precursor in the synthesis of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Formanilide, N-butyl- involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The butyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
N,N-Dibutylformamide
N,N-Dibutylformamide (CAS: 761-65-9) is a tertiary amide with the formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . Unlike N-butylformamide, this compound features two butyl groups attached to the nitrogen atom, altering its reactivity and physical properties:
Key Differences :
- Reactivity : N-Butylformamide, being a primary amide, is more reactive in hydrolysis reactions compared to the sterically hindered tertiary amide N,N-dibutylformamide.
- Solubility : Both compounds are miscible with polar solvents, but N,N-dibutylformamide’s higher molecular weight reduces its volatility.
Formanilide (N-Phenylformamide)
Formanilide (CAS: 103-70-8) is an aromatic amide with the formula C₇H₇NO, where the nitrogen is bonded to a phenyl group. It is structurally distinct from N-butylformamide but shares the formamide backbone:
Key Differences :
- Hydrolysis : Formanilide derivatives exhibit distinct hydrolysis pathways (e.g., AAC2 and BAC2 mechanisms) due to aromatic substituent effects, whereas N-butylformamide’s hydrolysis is influenced by aliphatic chain flexibility .
- Electronic Effects : The phenyl group in formanilide introduces resonance stabilization, reducing susceptibility to nucleophilic attack compared to N-butylformamide.
Other Alkylformamides
Methyl- and ethyl-substituted formamides (e.g., N-Methylformamide, N-Ethylformamide) share functional similarities but differ in chain length and steric effects:
| Property | N-Butylformamide | N-Methylformamide | N-Ethylformamide |
|---|---|---|---|
| Boiling Point | ~200°C (estimated) | 180–182°C | 194–196°C |
| Chain Length | C4 | C1 | C2 |
| Steric Hindrance | Moderate | Low | Low |
Trends :
- Boiling Points : Increase with alkyl chain length due to enhanced van der Waals interactions.
- Reactivity : Shorter chains (e.g., N-methyl) hydrolyze faster due to reduced steric hindrance.
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